molecular formula C28H56O4S2Sn B13827700 Dibutylbis[(isooctylthio)acetoxy]stannane CAS No. 31045-95-1

Dibutylbis[(isooctylthio)acetoxy]stannane

Cat. No.: B13827700
CAS No.: 31045-95-1
M. Wt: 639.6 g/mol
InChI Key: YSCDKUPSJMMGGT-UHFFFAOYSA-L
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Description

Dibutylbis[(isooctylthio)acetoxy]stannane is an organotin compound with the molecular formula C28H56O4S2Sn and a molecular weight of 639.58 g/mol . This compound is characterized by the presence of tin (Sn) bonded to two butyl groups and two isooctylthioacetoxy groups. It is commonly used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutylbis[(isooctylthio)acetoxy]stannane typically involves the reaction of dibutyltin oxide with isooctylthioacetic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete reaction. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) are employed to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Dibutylbis[(isooctylthio)acetoxy]stannane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin oxides, while reduction can produce dibutyltin hydrides .

Scientific Research Applications

Dibutylbis[(isooctylthio)acetoxy]stannane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which dibutylbis[(isooctylthio)acetoxy]stannane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Dibutyltin dilaurate
  • Dibutyltin diacetate
  • Dibutyltin dichloride

Uniqueness

Dibutylbis[(isooctylthio)acetoxy]stannane is unique due to the presence of isooctylthioacetoxy groups, which impart distinct chemical properties and reactivity compared to other dibutyltin compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Properties

CAS No.

31045-95-1

Molecular Formula

C28H56O4S2Sn

Molecular Weight

639.6 g/mol

IUPAC Name

[dibutyl-[2-(6-methylheptylsulfanyl)acetyl]oxystannyl] 2-(6-methylheptylsulfanyl)acetate

InChI

InChI=1S/2C10H20O2S.2C4H9.Sn/c2*1-9(2)6-4-3-5-7-13-8-10(11)12;2*1-3-4-2;/h2*9H,3-8H2,1-2H3,(H,11,12);2*1,3-4H2,2H3;/q;;;;+2/p-2

InChI Key

YSCDKUPSJMMGGT-UHFFFAOYSA-L

Canonical SMILES

CCCC[Sn](CCCC)(OC(=O)CSCCCCCC(C)C)OC(=O)CSCCCCCC(C)C

Origin of Product

United States

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